11-o-xylosylpradimicin H

CAS No.: 152632-91-2

Cat. No.: VC1757222

Molecular Formula: C44H50N2O22

Molecular Weight: 958.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 152632-91-2 |

|---|---|

| Molecular Formula | C44H50N2O22 |

| Molecular Weight | 958.9 g/mol |

| IUPAC Name | 2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-methyl-8,13-dioxo-11-(3,4,5-trihydroxyoxan-2-yl)oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C44H50N2O22/c1-11-5-18-25(33(55)22(11)40(60)46-12(2)41(61)62)24-16(30(52)38(18)67-44-37(59)39(27(45-4)13(3)65-44)68-43-36(58)32(54)21(49)10-64-43)8-17-26(34(24)56)29(51)15-6-14(7-19(47)23(15)28(17)50)66-42-35(57)31(53)20(48)9-63-42/h5-8,12-13,20-21,27,30-32,35-39,42-45,47-49,52-59H,9-10H2,1-4H3,(H,46,60)(H,61,62) |

| Standard InChI Key | BATPVMGEAVJULR-UHFFFAOYSA-N |

| SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC7C(C(C(CO7)O)O)O)O)O)O)OC8C(C(C(CO8)O)O)O)NC |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC7C(C(C(CO7)O)O)O)O)O)O)OC8C(C(C(CO8)O)O)O)NC |

Introduction

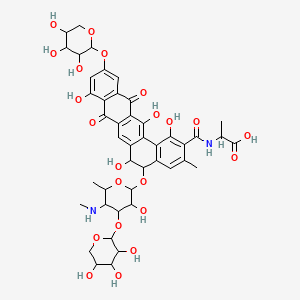

Chemical Structure and Properties

11-o-xylosylpradimicin H is characterized by a complex molecular structure with the chemical formula C44H50N2O22 and a molecular weight of 958.9 g/mol. It is identified in chemical databases with the CAS number 152632-91-2 . The compound features a benzo[a]tetracene core structure with multiple hydroxyl groups, two carbonyl groups, and two xylose sugar moieties attached at specific positions.

Structural Identifiers

The full IUPAC name of the compound is 2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-methyl-8,13-dioxo-11-(3,4,5-trihydroxyoxan-2-yl)oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid . This lengthy name reflects the structural complexity of the molecule, which contains multiple functional groups and stereogenic centers.

The compound can be represented by several chemical notations:

-

SMILES: CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC7C(C(C(CO7)O)O)O)O)O)O)OC8C(C(C(CO8)O)O)O)NC

-

InChI: InChI=1S/C44H50N2O22/c1-11-5-18-25(33(55)22(11)40(60)46-12(2)41(61)62)24-16(30(52)38(18)67-44-37(59)39(27(45-4)13(3)65-44)68-43-36(58)32(54)21(49)10-64-43)8-17-26(34(24)56)29(51)15-6-14(7-19(47)23(15)28(17)50)66-42-35(57)31(53)20(48)9-63-42/h5-8,12-13,20-21,27,30-32,35-39,42-45,47-49,52-59H,9-10H2,1-4H3,(H,46,60)(H,61,62)

Physical and Analytical Properties

Mass spectrometry represents an essential analytical tool for identifying and characterizing 11-o-xylosylpradimicin H. The table below provides predicted collision cross-section (CCS) values for various adducts, which are valuable for mass spectrometric analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 959.29278 | 293.0 |

| [M+Na]+ | 981.27472 | 295.1 |

| [M+NH4]+ | 976.31932 | 295.7 |

| [M+K]+ | 997.24866 | 300.6 |

| [M-H]- | 957.27822 | 290.9 |

| [M+Na-2H]- | 979.26017 | 318.4 |

| [M]+ | 958.28495 | 294.5 |

| [M]- | 958.28605 | 294.5 |

Table 1: Predicted collision cross-section values for different mass spectrometric adducts of 11-o-xylosylpradimicin H

These predicted values assist researchers in identifying the compound during liquid chromatography-mass spectrometry (LC-MS) analyses, particularly when working with complex biological matrices.

Biosynthesis and Production

Microbial Origin

11-o-xylosylpradimicin H belongs to a class of compounds produced by Actinomycetes, particularly strains of Actinomadura. The biosynthesis pathway involves initial production of pradimicin analogs followed by post-synthetic modifications by specific enzymes .

Biosynthetic Pathway

The compound originates from a strain capable of producing 11-hydroxyl analogs of pradimicins A and FA-1, designated pradimicins H and FH, respectively. These compounds are produced by pradimicin-nonproducing mutants derived from Actinomadura verrucosospora subsp. neohibisca R103-3 . The xylosylation at the C-11 position occurs as a subsequent modification to the core pradimicin structure.

Optimization of Production

Research has focused on enhancing the production and synthesis of this compound. Advanced techniques such as microwave-assisted synthesis have been employed to improve xylosyltransferase efficiency, reducing reaction times from 24 hours to 4 hours (under conditions of 60°C and 150 W). This represents a significant advancement in the efficient synthesis of this complex molecule.

Biological Activity

Antifungal Properties

The 11-O-L-xylosylpradimicins, including 11-o-xylosylpradimicin H, demonstrate a broad spectrum of antifungal activity. Studies have shown particular efficacy against Candida albicans, a pathogenic yeast responsible for various human infections .

In Vivo Efficacy

In vivo studies using mouse models have demonstrated the effectiveness of these compounds against Candida albicans infections. This suggests potential therapeutic applications for treating fungal infections in humans, although further clinical studies would be necessary to establish safety and efficacy in human subjects .

Mechanism of Action

The pradimicin family of compounds, including 11-o-xylosylpradimicin H, are believed to exert their antifungal effects through interaction with cell wall components, particularly mannoproteins containing D-mannopyranoside residues. The xylosylation at the C-11 position may modulate the compound's interaction with fungal cell membranes, potentially enhancing its antifungal properties.

Research Applications

Analytical Methods

The study of 11-o-xylosylpradimicin H typically involves sophisticated analytical techniques:

-

Extraction protocols utilizing polarity-based solvent systems for initial isolation

-

Characterization through tandem mass spectrometry (LC-MS/MS) for structural elucidation

-

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D-COSY techniques, to confirm the positions of xylosyl linkages

-

High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment

Antifungal Assays

The evaluation of antifungal activity typically employs standardized methods:

-

In vitro susceptibility testing using Clinical Laboratory Standards Institute (CLSI) protocols

-

Determination of minimum inhibitory concentration (MIC) values against various fungal pathogens

-

Dose-response studies across wide concentration ranges (typically 0.1–100 μg/mL)

-

Mechanistic investigations using fluorescence microscopy to evaluate cell membrane disruption

Stability Studies

For research purposes, understanding the stability profile of 11-o-xylosylpradimicin H is essential:

-

Accelerated stability studies under controlled temperature and humidity conditions

-

Identification of potential degradation products, particularly de-xylosylated analogs

-

Validation of stability-indicating analytical methods through forced degradation studies

Structure-Activity Relationships

The effectiveness of 11-o-xylosylpradimicin H as an antifungal agent is closely tied to its structural features. The xylosylation at the C-11 position represents a critical modification that influences the compound's biological activity. Understanding how this specific structural feature affects interaction with fungal cell components provides valuable insights for the development of novel antifungal agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume